1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one
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Overview
Description
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chloropyridine-4-carbonyl group and a hydroxypropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloropyridine-4-carbonyl chloride under basic conditions to form the intermediate 1-(2-chloropyridine-4-carbonyl)piperazine.
Addition of Hydroxypropanone: The intermediate is then reacted with 2-hydroxypropanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-oxopropan-1-one.
Reduction: Formation of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid derivatives: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
Piperazine derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties.
Uniqueness
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-9(18)12(19)16-4-6-17(7-5-16)13(20)10-2-3-15-11(14)8-10/h2-3,8-9,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZZBAXMKBIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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